

Application Note: Mass Spectrometry Analysis for the Characterization of Oligopeptide-10

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-10 is a synthetic antimicrobial peptide with the amino acid sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Lys-Ala-Leu-Lys-Ala-Leu, featuring a C-terminal amide.[1] It is utilized in cosmetic and dermatological products for its efficacy against Propionibacterium acnes, the bacterium associated with acne.[2] This application note provides a detailed protocol for the characterization and quantification of Oligopeptide-10 using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodologies are essential for identity confirmation, purity assessment, and quantitative determination in various matrices.

Introduction

Oligopeptide-10 is a 15-amino acid peptide that exhibits broad-spectrum antimicrobial activity. [2] Its mechanism of action involves binding to the negatively charged surface of bacteria, leading to osmotic imbalance and cell death.[2] Due to its growing use in skincare formulations, robust analytical methods are required to ensure product quality and conduct pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers the high sensitivity and specificity necessary for the detailed characterization and quantification of peptides like Oligopeptide-10. This document outlines the experimental workflow, from sample preparation to data analysis, for the comprehensive mass spectrometric analysis of this peptide.



Experimental Protocols Sample Preparation

A stock solution of **Oligopeptide-10** was prepared by dissolving the peptide in water to a concentration of 1 mg/mL. For the analysis of **Oligopeptide-10** in a cosmetic cream, a sample of the cream was accurately weighed and subjected to a protein precipitation and extraction procedure.

Protocol for Extraction from a Cosmetic Cream:

- Weigh 100 mg of the cosmetic cream into a 2 mL microcentrifuge tube.
- Add 1 mL of an extraction solvent (e.g., 70% ethanol in water) to the tube.
- Vortex vigorously for 5 minutes to ensure thorough mixing and dissolution of the peptide.
- Centrifuge the sample at 14,000 rpm for 10 minutes to precipitate insoluble excipients.
- Carefully collect the supernatant and filter it through a 0.22 μm syringe filter into an LC vial for analysis.

Liquid Chromatography (LC)

Chromatographic separation was performed using a reversed-phase C18 column. The use of formic acid as a mobile phase additive is recommended for better peak shape and ionization efficiency in mass spectrometry.



Parameter	Value
Column	C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% to 60% B over 15 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry (MS)

Mass spectrometric analysis was conducted using an electrospray ionization (ESI) source operating in positive ion mode. Full scan MS was used for identification, and product ion scans (MS/MS) were used for structural confirmation and quantification.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	350°C
Full Scan MS Range	m/z 300-1800
MS/MS Fragmentation	Collision-Induced Dissociation (CID)
Collision Energy	Optimized for the precursor ion

Data Presentation

Qualitative Analysis: Identity Confirmation



The identity of **Oligopeptide-10** was confirmed by comparing the theoretical mass with the observed mass from the full scan MS spectrum. The peptide sequence is FAKALKALKAL-NH2.[1]

Table 1: Theoretical and Observed Mass of Oligopeptide-10

Parameter	Value
Amino Acid Sequence	Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala- Leu-Lys-Ala-Leu-NH2
Molecular Formula	C78H140N20O15
Theoretical Monoisotopic Mass	1597.0807 Da
Observed Monoisotopic Mass	1597.0815 Da
Mass Error	< 5 ppm

The high mass accuracy provides strong evidence for the presence of **Oligopeptide-10**. Due to the presence of multiple basic residues (lysine), **Oligopeptide-10** is expected to be observed as multiply charged ions in the ESI-MS spectrum.

Table 2: Theoretical m/z of Multiply Charged Precursor Ions of Oligopeptide-10

lon	Theoretical m/z
[M+2H] ²⁺	799.5477
[M+3H] ³⁺	533.3676
[M+4H] ⁴⁺	400.2775

Structural Characterization: Tandem Mass Spectrometry (MS/MS)

For structural confirmation, the [M+3H]³⁺ precursor ion at m/z 533.3676 was selected for fragmentation. The resulting MS/MS spectrum is characterized by a series of b- and y-ions, which correspond to fragments of the peptide backbone.



Table 3: Theoretical m/z of Major b- and y-ions for Oligopeptide-10

lon	Sequence	Theoretical m/z	lon	Sequence	Theoretical m/z
b ₂	FA	219.1132	y 1	L-NH ₂	114.0917
bз	FAK	347.2081	y 2	AL-NH ₂	185.1288
b ₄	FAKA	418.2452	Уз	KAL-NH ₂	313.2237
b ₅	FAKAL	531.3292	y 4	LKAL-NH2	426.3078
b ₆	FAKALK	659.4241	y 5	ALKAL-NH2	497.3449
b ₇	FAKALKA	730.4612	У6	LALKAL-NH2	610.4289
bଃ	FAKALKAL	843.5453	y 7	LLALKAL- NH2	723.5130
bэ	FAKALKALL	956.6293	у 8	ALLALKAL- NH2	794.5501
b10	FAKALKALL K	1084.7242	у 9	KALLALKAL- NH2	922.6450
b11	FAKALKALL KA	1155.7613	y 10	LKALLALKAL -NH2	1035.7291
b ₁₂	FAKALKALL KAL	1268.8454	y 11	ALKALLALK AL-NH2	1106.7662
bıз	FAKALKALL KALK	1396.9403	y 12	LALKALLALK AL-NH2	1219.8502
b14	FAKALKALL KALKA	1467.9774	у 13	KLALKALLAL KAL-NH2	1347.9451
y 14	AKLALKALL ALKAL-NH2	1418.9822			

Note: Masses are for singly charged ions.



Quantitative Analysis

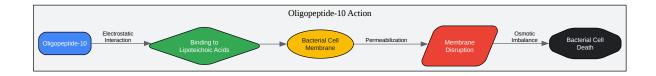
A calibration curve was constructed by plotting the peak area of the most intense and specific MS/MS transition against the concentration of **Oligopeptide-10** standards.

Table 4: Representative Quantitative Data for Oligopeptide-10

Parameter	Result
Linear Range	10 - 2000 ng/mL
Correlation Coefficient (r²)	> 0.995
Limit of Quantification (LOQ)	10 ng/mL
Precision (RSD%)	< 15%
Accuracy (% Recovery)	85 - 115%

Visualizations Signaling Pathway and Experimental Workflow

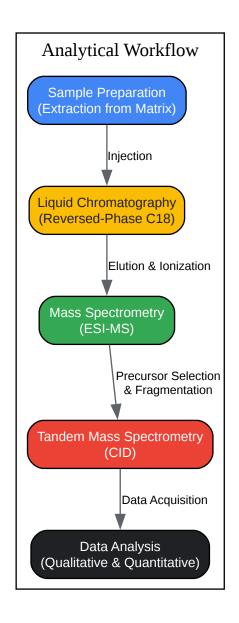
The following diagrams illustrate the mechanism of action of **Oligopeptide-10** and the analytical workflow for its characterization.



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Caption: Mechanism of action of Oligopeptide-10.





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Caption: LC-MS/MS workflow for Oligopeptide-10 analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization and quantification of **Oligopeptide-10** using LC-MS/MS. The presented methods are suitable for identity confirmation, purity analysis, and quantitative determination in complex matrices such as cosmetic formulations. The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for the quality control and research of products containing **Oligopeptide-10**.



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References

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